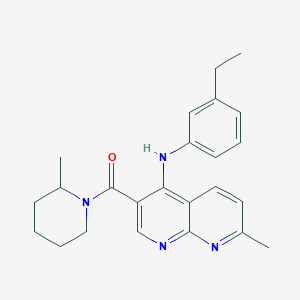

N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-18-9-7-10-19(14-18)27-22-20-12-11-16(2)26-23(20)25-15-21(22)24(29)28-13-6-5-8-17(28)3/h7,9-12,14-15,17H,4-6,8,13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOMMGLXOQSFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Substitution Reactions: The ethylphenylamino group can be introduced via a nucleophilic substitution reaction using 3-ethylphenylamine.

Addition of the Methylpiperidinylmethanone Group: This step involves the reaction of the naphthyridine intermediate with 2-methylpiperidin-1-ylmethanone under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the naphthyridine core or the carbonyl group in the piperidinylmethanone moiety, resulting in various reduced forms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine features a naphthyridine core substituted with various functional groups that enhance its biological activity. The compound's molecular formula is C₁₈H₂₃N₃O, which includes amide and piperidine functionalities.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions. A common approach is the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds essential for building this compound. This method can be optimized for high yield and purity using continuous flow reactors to enhance efficiency .

This compound exhibits a range of biological activities that make it a candidate for drug development:

1. Anticancer Properties:

Research indicates that compounds with similar naphthyridine structures have shown promise as anticancer agents. They interact with specific protein targets involved in cancer progression. For instance, Mannich bases derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

2. Antimicrobial Activity:

The compound has also been investigated for its potential antimicrobial properties. The presence of both naphthyridine and piperidine moieties suggests a mechanism that could disrupt bacterial cell membranes or inhibit essential enzymes .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than 10 µM for MCF-7 cells, suggesting strong potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against a panel of bacterial strains. Results showed inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can bind to these targets, modulating their activity and leading to various biological effects. The ethylphenylamino and methylpiperidinylmethanone groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

Key Structural Differences and Implications

Position 3 Substituents: The target compound’s 2-methylpiperidine-1-carbonyl group introduces a rigid, lipophilic structure, contrasting with the morpholinomethyl group in Compound 2c (polar, flexible) and the pyridin-2-ylmethyl aminoacrylate in ’s derivative (electron-deficient aromatic system) . The carbonyl group in the target may enhance hydrogen-bond acceptor capacity compared to methylene-linked substituents.

Position 4 Substituents: The N-(3-ethylphenyl)amine in the target compound differs significantly from the NH2 group in ’s analogue, which lacks aryl substitution . In contrast, MK-8189 () uses a pyrazolylmethyl group, which may enhance metabolic stability .

Position 7 Substituents :

- The methyl group at position 7 is conserved across the target compound, , and ’s derivatives, suggesting its role in stabilizing the naphthyridine core or modulating electronic effects .

Physicochemical and Pharmacological Insights

- Lipophilicity : The target compound’s 3-ethylphenyl and 2-methylpiperidine-1-carbonyl groups suggest higher logP values compared to ’s NH2-substituted derivative (more polar) . This could enhance CNS penetration but may reduce aqueous solubility.

- Target Binding : MK-8189’s PDE10A inhibition highlights the importance of position 4 substituents in enzyme interaction . The target’s ethylphenyl group may engage in hydrophobic binding pockets, while the piperidine carbonyl could mimic natural ligands’ hydrogen-bonding motifs.

Biological Activity

N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a naphthyridine core and piperidine moiety, suggests a diverse range of biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 338.46 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₂ |

| Molecular Weight | 338.46 g/mol |

| Structural Features | Naphthyridine core, piperidine moiety |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to alterations in cellular signaling pathways, apoptosis, and inhibition of tumor growth. Specifically, the compound may act as an inhibitor of key enzymes or receptors involved in cancer progression and neurodegenerative diseases.

Potential Targets:

- Kinases : Inhibition of specific kinases that play roles in cell proliferation and survival.

- Cholinesterases : Potential inhibition of acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease.

- Mitochondrial Proteins : Interaction with mitochondrial proteins involved in energy metabolism and apoptosis.

Biological Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Studies:

-

In Vitro Studies :

- A study showed that the compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity.

- Another study reported that it inhibited cell migration and invasion in A549 cells, suggesting its potential use in metastasis prevention.

-

Mechanistic Insights :

- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

- It also modulated the expression of key genes involved in cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(4-fluorophenyl)-7-methyl-3-(2-methylpiperidine) | Moderate anticancer activity | Lacks naphthyridine core |

| N-(2-methylphenyl)-6-methoxyquinazoline | Strong AChE inhibition | Different core structure |

| N-(3-chlorophenyl)-5-methoxyisoxazole | Antimicrobial properties | Different mechanism of action |

Q & A

Q. Key Methodological Considerations :

- Catalytic hydrogenation requires careful control of reaction temperature and catalyst loading to avoid over-reduction.

- Diazotization-based routes may involve hazardous intermediates (e.g., diazonium salts), necessitating low-temperature conditions and inert atmospheres .

How is the structure of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine confirmed experimentally?

Basic Research Question

Structural confirmation relies on multi-spectroscopic analysis:

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) from the 2-methylpiperidine-1-carbonyl group and NH stretches (~3300 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- UV-Vis Spectroscopy : λmax ~255 nm, characteristic of conjugated naphthyridine systems .

What advanced methodologies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Discrepancies in spectral data (e.g., unexpected splitting in NMR or IR band shifts) require:

- Triangulation : Cross-validate data using multiple techniques (e.g., coupling NMR with high-resolution mass spectrometry or X-ray crystallography) .

- Mechanistic Analysis : Investigate reaction pathways to identify by-products or tautomeric forms. For example, keto-enol tautomerism in 1,8-naphthyridin-4(1H)-one derivatives can alter spectral profiles .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR frequencies for proposed structures, comparing them with experimental results .

How can reaction conditions be optimized to improve yields of 1,8-naphthyridine derivatives with complex substituents?

Advanced Research Question

Key variables include:

- Temperature : Higher temperatures (e.g., 65°C) improve yields in Claisen-Schmidt condensations but risk decomposition of sensitive groups like the piperidine carbonyl .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in POCl₃-mediated acylations, but residual solvent traces must be rigorously removed to avoid side reactions .

- Catalyst Selection : Pd/C is effective for hydrogenation, but PtO₂ may be required for sterically hindered substrates .

Case Study : Ethyl 6-amino-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate synthesis achieved 64% yield via HNO₂/CuCl at 65°C, highlighting the role of nitrosation and chloride substitution .

What strategies analyze regioselectivity in amination reactions of naphthyridine systems?

Advanced Research Question

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at C-3) direct amination to adjacent positions via resonance stabilization of intermediates .

- Steric Hindrance : Bulky substituents (e.g., 3-ethylphenyl) may block amination at C-2 or C-4, favoring alternative sites.

- Reagent Compatibility : NaH in toluene promotes cyclization of amino intermediates to form 1,8-naphthyridines, as seen in the synthesis of ethyl 4-amino-1-ethyl-6-fluoro-7-p-tolylthio-1,8-naphthyridine-3-carboxylate (91% yield) .

Methodological Recommendation : Use isotopic labeling (e.g., ¹⁵N-tracers) or kinetic studies to map reaction pathways and confirm regiochemical outcomes .

How are contradictions in biological activity data addressed for structurally similar naphthyridine derivatives?

Advanced Research Question

Divergent bioactivity results (e.g., inhibitory potency variations) require:

- Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ curves across multiple assays .

- Metabolic Stability Testing : Assess if differences arise from cytochrome P450-mediated degradation using liver microsome models.

- Molecular Docking : Compare binding modes of derivatives to target proteins (e.g., kinase domains) to explain potency discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.